molecular formula C36H47F2N9O8 B12396550 Ntfapi CAS No. 2374782-03-1

Ntfapi

Katalognummer: B12396550
CAS-Nummer: 2374782-03-1
Molekulargewicht: 771.8 g/mol
InChI-Schlüssel: XQARGGQZFNOLDH-SANMLTNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NTFAPI is an organic compound known for its unique properties and applications. It is a novel fluorinated alkyl amino acid with the chemical formula C36H47F2N9O8 and a molecular weight of 771.82 g/mol . This compound is characterized by its high stability and hydrophobic nature, making it suitable for various scientific and industrial applications.

Vorbereitungsmethoden

NTFAPI is typically synthesized through organic synthesis methods. The specific synthetic routes and reaction conditions can be adjusted and improved based on the desired application . The general preparation involves the use of fluorinated alkyl groups and amino acids, followed by a series of chemical reactions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

NTFAPI undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wirkmechanismus

The mechanism of action of NTFAPI involves its interaction with specific molecular targets and pathways. As a FAP inhibitor, this compound binds to the fibroblast activation protein, inhibiting its activity and thereby affecting the tumor microenvironment. This inhibition enhances the detection of tumors through imaging techniques . The molecular pathways involved include the modulation of protein-protein interactions and the inhibition of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

NTFAPI can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

2374782-03-1

Molekularformel

C36H47F2N9O8

Molekulargewicht

771.8 g/mol

IUPAC-Name

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C36H47F2N9O8/c37-36(38)19-26(20-39)47(25-36)31(48)21-41-35(54)28-4-5-40-30-3-2-27(18-29(28)30)55-17-1-6-42-13-15-46(16-14-42)32(49)22-43-7-9-44(23-33(50)51)11-12-45(10-8-43)24-34(52)53/h2-5,18,26H,1,6-17,19,21-25H2,(H,41,54)(H,50,51)(H,52,53)/t26-/m0/s1

InChI-Schlüssel

XQARGGQZFNOLDH-SANMLTNESA-N

Isomerische SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Kanonische SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.